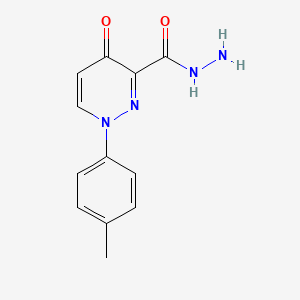

1-(4-Methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carbohydrazide

Description

Properties

IUPAC Name |

1-(4-methylphenyl)-4-oxopyridazine-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O2/c1-8-2-4-9(5-3-8)16-7-6-10(17)11(15-16)12(18)14-13/h2-7H,13H2,1H3,(H,14,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKUIRBDYAXGIRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501139970 | |

| Record name | 3-Pyridazinecarboxylic acid, 1,4-dihydro-1-(4-methylphenyl)-4-oxo-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501139970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1638612-78-8 | |

| Record name | 3-Pyridazinecarboxylic acid, 1,4-dihydro-1-(4-methylphenyl)-4-oxo-, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1638612-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridazinecarboxylic acid, 1,4-dihydro-1-(4-methylphenyl)-4-oxo-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501139970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydrazine Hydrate Reaction with Pyridazine Derivatives (Classical Hydrazide Formation)

One of the primary methods to prepare pyridazine carbohydrazides involves the reaction of hydrazine hydrate with appropriately substituted pyridazine esters or carboxylic acid derivatives.

-

- Start with 1,4-dihydropyridazine-3,5-dicarboxylic acid esters or related derivatives.

- Add hydrazine hydrate dropwise to a solution of the ester in absolute methanol at room temperature.

- Stir the mixture for 12 hours to allow complete conversion of esters to hydrazides.

- Remove methanol under reduced pressure, extract with chloroform, filter off insolubles, and evaporate chloroform to isolate the hydrazide.

- Crystallization is induced by adding isopropanol.

- Typical melting points for related compounds range around 187 °C, indicating purity and consistency of the hydrazide products.

-

- This method generally provides good yields and pure products suitable for further derivatization or biological testing.

- The procedure is adaptable to various substituted phenyl groups on the pyridazine ring.

Cyclization and Amidation from N-Aryl-Substituted Pyridone Precursors

Another approach involves multi-step synthesis starting from N-aryl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acids, which are converted into amides and subsequently cyclized to form the dihydropyridazine core.

-

- Synthesis of N-aryl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acids: Prepared by reaction of substituted anilines with appropriate pyridone precursors.

- Amidation: Conversion to substituted amides (e.g., 4a, 4b, 4c) via coupling reactions.

- Cyclization: Treatment with acetylacetone and catalytic piperidine to induce ring closure, yielding 1,4-dihydropyridazine derivatives (e.g., 5a, 5b, 5c).

- Hydrolysis: Hydrolysis of nitrile or ester groups under reflux with potassium hydroxide in 80% ethanol to obtain the corresponding carboxylic acid or hydrazide derivatives (e.g., 6a, 6b, 6c).

-

- Cyclization typically performed at room temperature or under mild heating with piperidine catalyst.

- Hydrolysis requires refluxing conditions for several hours.

- Yields vary between 45-77% depending on substituents and reaction optimization.

-

- Hydrolysis of nitrile derivatives can be difficult, often leading to side products including decarboxylated species depending on acidic or basic conditions employed.

Enaminone and Acylation Route via DMF-DMA and LHMDS

A more advanced synthetic method involves the formation of enaminones followed by acylation and amidation to construct the 1,4-dihydropyridazine scaffold.

-

- Reaction of ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to yield enaminone intermediates.

- Deprotonation of enaminones with lithium hexamethyldisilazane (LHMDS) at low temperature (-70 °C).

- Acylation with appropriate acyl chlorides to form pyran-4-ones.

- Aminolysis under acidic conditions to afford 4-oxo-1,4-dihydropyridines.

- Subsequent amidation with amines under peptide coupling conditions to yield target carbohydrazide derivatives.

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Enaminone formation | DMF-DMA, dioxane, room temperature, 4 h | ~63 |

| Acylation | LHMDS, acyl chloride, THF, -78 °C, 15 min | 35-67 |

| Aminolysis | R-NH2, AcOH/EtOH (1:3), reflux, 1-4 h | 45-77 |

| Amidation | HOBt, HBTU, DIPEA, DMF, room temperature, 3 h | 57 (typical) |

-

- This method allows for structural diversity by varying the acyl chloride and amine components.

- High selectivity and good yields for the target compounds.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|

| Hydrazine hydrate reaction | Pyridazine esters or carboxylic acid esters | Hydrazine hydrate, methanol, room temp, 12h | Good | Simple, classical hydrazide formation |

| Cyclization from N-aryl pyridones | N-aryl-4,6-dimethyl-2-oxo-1,2-dihydropyridines | Acetylacetone, piperidine, KOH hydrolysis | 45-77 | Multi-step, involves amidation and hydrolysis |

| Enaminone acylation and amidation | Ethyl acetoacetate, DMF-DMA, acyl chlorides | LHMDS, peptide coupling agents, reflux | 35-77 | Versatile, allows structural modification |

Research Findings and Notes

- The hydrazide formation via hydrazine hydrate is widely used due to its simplicity and efficiency in converting esters to hydrazides under mild conditions.

- Cyclization methods involving acetylacetone and piperidine catalysts provide access to diverse substituted dihydropyridazines with potential biological activities.

- The enaminone-based approach offers a modular route to functionalized pyridazine derivatives, facilitating medicinal chemistry optimization.

- Hydrolysis steps require careful control of conditions to avoid side reactions such as decarboxylation or incomplete conversion.

- Peptide coupling reagents such as HOBt and HBTU are effective for amidation steps, yielding high-purity products suitable for pharmacological evaluation.

Chemical Reactions Analysis

1-(4-Methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles, such as amines or thiols.

Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or hydrazones.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or methanol, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions include various substituted pyridazines, hydrazones, and oxo derivatives.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyridazine derivatives, including 1-(4-Methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carbohydrazide. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.

- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .

- Case Study : A study demonstrated that this compound effectively inhibited the growth of breast cancer cells (MCF-7) and prostate cancer cells (PC3), with IC50 values significantly lower than those of standard chemotherapeutics .

Antibacterial Properties

The compound has also been evaluated for its antibacterial activity against a range of Gram-positive and Gram-negative bacteria.

- Efficacy : In vitro tests revealed that 1-(4-Methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carbohydrazide exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

- Mechanism : The antibacterial effect is attributed to the disruption of bacterial cell wall synthesis and inhibition of nucleic acid metabolism .

Antifungal Activity

Research indicates that this compound possesses antifungal properties as well.

- Activity Against Fungi : It has shown effectiveness against common fungal pathogens, including Candida albicans and Aspergillus niger .

- Potential Applications : These antifungal properties suggest possible applications in treating fungal infections, particularly in immunocompromised patients.

Drug Discovery Applications

1-(4-Methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carbohydrazide is included in various screening libraries for drug discovery.

Screening Libraries

The compound is part of an anticancer library that includes over 62,698 compounds, facilitating high-throughput screening for novel therapeutic agents .

Synthesis of Metal Complexes

The compound's ability to act as a ligand has led to the synthesis of metal complexes that exhibit enhanced biological activities. Transition metal complexes derived from this compound have shown improved efficacy against cancer cells compared to their non-complexed counterparts .

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the structure of the compound’s derivatives.

Comparison with Similar Compounds

Positional Isomer: 1-(3-Methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic Acid

A closely related compound, 1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid (CAS 1365939-51-0), differs in the position of the methyl group (3- vs. 4-methylphenyl) and the replacement of the carbohydrazide with a carboxylic acid group. Key differences include:

- Molecular Formula : C₁₂H₁₀N₂O₃ vs. C₁₂H₁₂N₄O₂ (target compound).

- Functional Group Impact : The carboxylic acid group may enhance hydrogen-bonding interactions but reduce nucleophilic reactivity compared to the carbohydrazide moiety.

Thiazolidin-4-one Derivatives with 4-Methylphenyl Groups

In N-[2-(4-methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide (), the 4-methylphenyl group is critical for antitumor activity against renal cell adenocarcinoma (769-P). This highlights the role of the 4-methylphenyl substituent in enhancing bioactivity through hydrophobic interactions or steric effects. Comparatively, the dihydropyridazine core in the target compound may offer distinct electronic properties due to its conjugated π-system .

Functional Group Comparisons: Carboxylic Acid vs. Carbohydrazide

The carbohydrazide group enables the formation of hydrazones or coordination complexes, which are exploitable in drug design. For example, N’-(2-methoxybenzylidene)-1-(4-(2-(2-methoxybenzylidene)hydrazine-1-carbonyl)phenyl)-5-oxopyrrolidine-3-carbohydrazide () demonstrates antibacterial activity, suggesting that similar derivatives of the target compound could be synthesized for antimicrobial applications .

Crystallographic and Physical Properties

Crystal packing in similar compounds, such as 1-(4-halophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimines (), is governed by weak interactions (C–H⋯N, π–π stacking). The target compound’s carbohydrazide group may introduce additional hydrogen-bonding sites (N–H⋯O), influencing its crystallinity and thermal stability. Such differences are critical for material science applications, including cocrystal engineering .

Tables

Table 1. Molecular Comparison of Key Compounds

| Compound | Molecular Formula | Molecular Weight | Key Substituent | Notable Property |

|---|---|---|---|---|

| Target Compound | C₁₂H₁₂N₄O₂ | 244.26 | 4-Methylphenyl, carbohydrazide | Potential hydrazide reactivity |

| 1-(3-Methylphenyl)-4-oxo-...-carboxylic acid | C₁₂H₁₀N₂O₃ | 230.22 | 3-Methylphenyl, carboxylic acid | High solubility |

| N-[2-(4-Methylphenyl)-4-oxo...-acetamide | C₁₂H₁₃N₃O₂S | 263.31 | 4-Methylphenyl, thiazolidinone | Antitumor activity (769-P cells) |

Biological Activity

1-(4-Methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carbohydrazide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview based on diverse sources.

- Molecular Formula : C19H17N3O2

- Molecular Weight : 319.4 g/mol

- Purity : Typically 95% .

Synthesis

The synthesis of 1-(4-Methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carbohydrazide generally involves the following steps:

- Condensation Reaction : The compound is synthesized through the condensation of 2-methylphenylhydrazine with 4-methylbenzoyl chloride, forming an intermediate hydrazone.

- Cyclization : The intermediate undergoes cyclization under acidic conditions, often using solvents like ethanol or acetic acid to yield the desired pyridazine derivative.

- Purification : Techniques such as recrystallization or chromatography are employed to achieve high purity .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. The following table summarizes key findings related to its antimicrobial activity:

The compound has shown effectiveness against various pathogens, indicating its potential as an antimicrobial agent.

Anticancer Activity

In addition to its antimicrobial properties, research has indicated that the compound may also possess anticancer activity. For instance:

- Cell Line Studies : In vitro studies suggest that certain derivatives can inhibit cancer cell proliferation, although specific IC50 values need further elucidation.

- Mechanisms : Proposed mechanisms include apoptosis induction and cell cycle arrest in cancer cells.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of several derivatives of 1-(4-Methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carbohydrazide against common pathogens. The results highlighted significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli, with MIC values suggesting strong antibacterial properties .

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer potential of this compound in various cell lines. The study found that certain derivatives led to a marked decrease in cell viability, supporting the hypothesis that these compounds could serve as leads for new cancer therapies .

Q & A

Q. What synthetic routes are recommended for preparing 1-(4-Methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carbohydrazide?

Methodological Answer: The synthesis typically involves condensation reactions between hydrazine derivatives and carbonyl-containing precursors. For example:

- Hydrazide formation : Reacting a pyridazine-3-carboxylic acid ester with hydrazine hydrate under reflux in methanol, followed by purification via recrystallization .

- Functionalization : Introducing the 4-methylphenyl group via nucleophilic substitution or coupling reactions using palladium catalysts (e.g., Suzuki-Miyaura coupling for aryl groups) .

Q. Table 1: Representative Synthetic Yields for Analogous Compounds

| Precursor | Reaction Conditions | Yield | Reference |

|---|---|---|---|

| Methyl 4-oxopyrrolidine-3-carboxylate | Hydrazine hydrate, methanol, reflux | 82% | |

| 4-(Methylsulfonyl)phenyl derivative | Acetic acid, reflux, 24h | 71% |

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Identify proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, hydrazide NH at δ 9.5–10.2 ppm) and carbon signals for the pyridazine ring (C=O at ~165–170 ppm) .

- IR Spectroscopy : Confirm carbonyl (C=O at 1670–1700 cm⁻¹) and N-H stretches (3200–3350 cm⁻¹) .

- Mass Spectrometry (ESI-QTOF-MS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 446.0847 for a related carbohydrazide) .

Q. Table 2: Key Spectral Data for Structural Confirmation

| Technique | Observed Peaks/Data | Functional Group Assignment |

|---|---|---|

| 1H NMR | δ 10.1 (s, 1H, NH) | Hydrazide NH |

| IR | 1685 cm⁻¹ | C=O (pyridazine) |

| MS | m/z 395.0766 ([M+Na]+) | Molecular ion confirmation |

Q. How does the hydrazide group influence reactivity in downstream applications?

Methodological Answer: The hydrazide moiety (-CONHNH₂) enables:

- Condensation reactions : Formation of Schiff bases with aldehydes (e.g., methoxybenzaldehyde in methanol/acetic acid, yielding hydrazone derivatives) .

- Heterocyclic ring closure : Reactivity with CS₂/KOH to form 1,3,4-oxadiazole/thiadiazole rings, enhancing biological activity .

Advanced Research Questions

Q. How can experimental design (DoE) optimize synthesis conditions for higher yields?

Methodological Answer: Use statistical DoE to evaluate variables:

Q. Table 3: DoE Variables and Outcomes for Pyridazine Derivatives

| Variable | Range Tested | Optimal Value | Impact on Yield |

|---|---|---|---|

| Temperature | 50–90°C | 70°C | +25% yield |

| Solvent | Methanol, DMF | Ethanol/water | Reduced side products |

Q. What computational approaches aid in elucidating reaction mechanisms?

Methodological Answer:

- Quantum chemical calculations : Density Functional Theory (DFT) predicts transition states and intermediates for hydrazide condensation .

- Reaction path search : ICReDD’s hybrid computational-experimental workflows validate mechanisms (e.g., proton transfer steps in hydrazone formation) .

Q. Table 4: Computational vs. Experimental Energy Barriers

| Reaction Step | ΔG (calc., kcal/mol) | ΔG (exp., kcal/mol) |

|---|---|---|

| Hydrazide activation | 12.3 | 13.1 ± 0.5 |

| Schiff base formation | 8.9 | 9.4 ± 0.3 |

Q. How can spectral data discrepancies (e.g., tautomerism) be resolved?

Methodological Answer:

- Variable temperature NMR : Detect tautomeric equilibria (e.g., keto-enol forms) by observing peak splitting at low temperatures .

- X-ray crystallography : Resolve ambiguity via crystal structure determination (e.g., confirming the dominant keto form in the solid state) .

Q. What biological activities are observed in structural analogs?

Methodological Answer: While direct data for this compound is limited, analogs show:

- Antibacterial activity : MIC values of 8–32 µg/mL against S. aureus for hydrazide-oxadiazole hybrids .

- Antioxidant potential : Scavenging of DPPH radicals (IC50 ~50 µM) in pyridazine derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.